2-N-(3-Aminopropyl)-amino-5-bromopyridine

Description

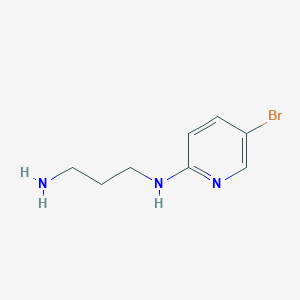

2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS [92993-40-3]) is a pyridine derivative featuring a bromine atom at the 5-position and a 3-aminopropylamino group at the 2-position. Its molecular structure combines aromaticity with a flexible aliphatic amine side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available with a purity of 98% (MFCD07784021) .

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPNRBHTHRCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444058 | |

| Record name | 2-N-(3-Aminopropyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92993-40-3 | |

| Record name | N1-(5-Bromo-2-pyridinyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92993-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N-(3-Aminopropyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92993-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Aminopropyl)-amino-5-bromopyridine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromopyridine.

Nucleophilic Substitution: The bromine atom on the pyridine ring is substituted with an aminopropyl group through a nucleophilic substitution reaction. This can be achieved using 3-aminopropylamine under controlled conditions.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-Aminopropyl)-amino-5-bromopyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyridine oxides.

Reduction: Formation of aminopropyl derivatives.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2-N-(3-Aminopropyl)-amino-5-bromopyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-N-(3-Aminopropyl)-amino-5-bromopyridine involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromopyridine core can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Brominated Pyridine Derivatives with Amino Substituents

The following table highlights structurally related bromopyridines with amino groups, ranked by similarity scores (0–1 scale) derived from structural alignment algorithms :

Key Observations :

- Steric and Solubility Differences : N-Methyl or N,N-dimethyl groups (e.g., 3-Bromo-N-methylpyridin-2-amine) reduce polarity, impacting solubility and biological membrane permeability .

- Thiol vs. Aminopropyl Groups: 5-Bromopyridine-2-thiol replaces the aminopropyl chain with a thiol group, significantly increasing acidity and metal-binding capacity .

Pyridine Derivatives with Aminopropyl Side Chains

The table below compares 2-N-(3-Aminopropyl)-amino-5-bromopyridine with other aminopropyl-functionalized pyridines (purity and CAS data from Combi-Blocks) :

| Compound Name | CAS Number | Substituents | Purity |

|---|---|---|---|

| This compound | [92993-40-3] | Br (5), NH-(CH₂)₃-NH₂ (2) | 98% |

| 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide | [2173101-29-4] | Piperidine, methyl, hydroxyl groups | 95% |

| 1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride | [1176063-22-1] | Ketone, methyl groups | 95% |

Key Observations :

- Complexity of Side Chains : Piperidine-containing derivatives (e.g., [2173101-29-4]) exhibit enhanced conformational rigidity, which may influence receptor-binding specificity in drug design .

- Functional Group Diversity : The ketone group in [1176063-22-1] introduces hydrogen-bonding capabilities absent in the target compound .

Biological Activity

2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and an aminoalkyl side chain. Its structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant increase in the expression of antioxidant genes. This effect was linked to the compound's ability to modulate oxidative stress pathways, suggesting its potential use in conditions characterized by oxidative damage.

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with peroxidases indicated that it could effectively inhibit these enzymes at certain concentrations. This inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess toxicity. Animal model studies have shown that at low doses, the compound exhibits beneficial effects; however, higher doses lead to cytotoxicity and organ damage. The threshold for toxicity appears to be around 50 mg/kg in rodent models, necessitating careful dosage considerations for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.